5-(2-Fluorophenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one
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Overview
Description
5-(2-Fluorophenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one is a heterocyclic compound that features a pyrrolopyrimidine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluorophenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 2-fluorobenzaldehyde with a suitable pyrimidine derivative under acidic or basic conditions. The reaction may require a catalyst such as sodium ethoxide or sodium methoxide to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, temperature control, and purification techniques are crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom.
Scientific Research Applications
5-(2-Fluorophenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(2-Fluorophenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of the target. This interaction can affect various biochemical pathways, leading to the desired therapeutic or material properties.
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
- N-(3-Chloro-4-fluorophenyl)-2-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide
Comparison
5-(2-Fluorophenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one is unique due to its specific fluorophenyl substitution, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C12H10FN3O |
---|---|
Molecular Weight |
231.23 g/mol |
IUPAC Name |
5-(2-fluorophenyl)-3,5,6,7-tetrahydropyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H10FN3O/c13-9-4-2-1-3-7(9)8-5-14-11-10(8)12(17)16-6-15-11/h1-4,6,8H,5H2,(H2,14,15,16,17) |
InChI Key |
LLVGLTABOCDVDB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(N1)N=CNC2=O)C3=CC=CC=C3F |
Origin of Product |
United States |
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